molecular formula C15H13N5O2 B2437642 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1286697-05-9

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2437642
CAS No.: 1286697-05-9
M. Wt: 295.302
InChI Key: RREAACFJIJSUII-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic compound that features a unique combination of functional groups

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-9-17-14(22-19-9)10-7-20(8-10)15(21)13-6-16-11-4-2-3-5-12(11)18-13/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREAACFJIJSUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring through cyclization reactions involving nitriles and hydrazides. The azetidine ring can be introduced via nucleophilic substitution reactions, while the quinoxaline moiety can be synthesized through condensation reactions involving o-phenylenediamine and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the oxadiazole ring to an amine or reducing the quinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or reduced heterocycles.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. The oxadiazole ring is known to enhance the biological activity of various derivatives:

  • Antibacterial Properties : Research indicates that derivatives of the oxadiazole ring exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, modifications involving the quinoxaline structure have shown promising results against resistant bacterial strains .
  • Antifungal Activity : The compound's structure allows for interactions with fungal cell membranes, leading to effective antifungal properties. Studies have demonstrated that oxadiazole derivatives can inhibit fungal growth in vitro .

Anticancer Applications

The anticancer potential of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is supported by its ability to induce apoptosis in cancer cells:

  • Mechanism of Action : The compound may exert its anticancer effects by disrupting cellular signaling pathways involved in cell proliferation and survival. Research has indicated that compounds with similar structural features can inhibit tumor growth in various cancer models .
  • Case Studies : Specific studies have reported that oxadiazole-containing compounds demonstrate cytotoxicity against breast cancer and leukemia cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of compounds featuring the oxadiazole moiety:

  • Treatment of Neurodegenerative Disorders : The compound has been investigated for its efficacy in treating tauopathies such as Alzheimer's disease. Its mechanism involves inhibiting tau aggregation, which is a hallmark of neurodegeneration .
  • Research Findings : In vitro studies have shown that derivatives with the oxadiazole structure can protect neuronal cells from oxidative stress and apoptosis, indicating their potential in neuroprotection .

Summary Table of Applications

Application TypeBiological ActivityNotable Findings
AntimicrobialAntibacterial & antifungalEffective against S. aureus, P. aeruginosa
AnticancerInduces apoptosis in cancer cellsCytotoxicity observed in breast cancer and leukemia lines
NeuroprotectiveInhibits tau aggregationProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests potential binding to active sites or allosteric sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone: This compound itself.

    (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group.

    (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)amine: A related compound with an amine group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. The structure incorporates a quinoxaline moiety and an azetidine ring, linked through a methanone functional group. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of the compound is C12H12N4OC_{12}H_{12}N_4O with a molecular weight of approximately 232.25 g/mol. Its structure can be represented as follows:

Structure C12H12N4O\text{Structure }\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the oxadiazole and quinoxaline rings suggests potential mechanisms involving:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound may also function as an enzyme inhibitor.
  • Antimicrobial Properties : Compounds containing oxadiazole and quinoxaline structures have been reported to exhibit antibacterial and antifungal activities.

Anticancer Activity

Research indicates that derivatives of oxadiazole and quinoxaline have significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that similar compounds exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate to high potency against these cell lines .
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMDA-MB-23120
Target CompoundHeLa12
Target CompoundMDA-MB-23118

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against Staphylococcus aureus and Escherichia coli were reported to be as low as 5 µg/mL, suggesting strong antibacterial activity .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the effects of the compound on apoptosis in cancer cells. It was found that treatment with the compound led to increased levels of apoptotic markers such as caspase activation and PARP cleavage in HeLa cells .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics .

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